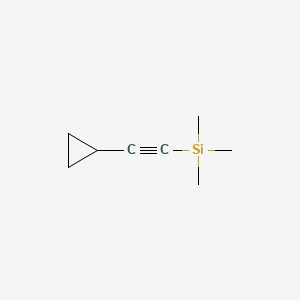

Cyclopropyl(trimethylsilyl)acetylene

Beschreibung

BenchChem offers high-quality Cyclopropyl(trimethylsilyl)acetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(trimethylsilyl)acetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-cyclopropylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQSVLJDYLPMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374130 | |

| Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81166-84-9 | |

| Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Cyclopropyl(trimethylsilyl)acetylene

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(trimethylsilyl)acetylene

Introduction: A Versatile Building Block in Modern Synthesis

Cyclopropyl(trimethylsilyl)acetylene is a valuable bifunctional reagent in organic synthesis, merging the unique steric and electronic properties of a cyclopropyl group with the synthetic versatility of a protected terminal alkyne.[1] The cyclopropyl moiety is a prevalent motif in numerous pharmaceuticals and agrochemicals, valued for its ability to impart conformational rigidity and metabolic stability. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne, enabling its participation in a wide array of coupling reactions with high selectivity. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this important synthetic intermediate, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis of Cyclopropyl(trimethylsilyl)acetylene

The most reliable and scalable synthesis of cyclopropyl(trimethylsilyl)acetylene originates from the intramolecular cyclization of a linear precursor followed by silylation. This approach avoids the direct handling of the highly volatile and gaseous cyclopropylacetylene.

Synthetic Strategy: A One-Pot Approach

The preferred method involves a one-pot procedure starting from 5-chloro-1-pentyne.[2] This strategy relies on a double deprotonation using a strong base, which first generates the acetylide and then facilitates an intramolecular SN2 reaction to form the cyclopropyl ring. The resulting cyclopropylacetylide is then quenched with trimethylsilyl chloride (TMSCl) to yield the final product.

The causality behind this choice is rooted in efficiency and safety. Using butyllithium (n-BuLi) in a non-polar solvent like cyclohexane allows for controlled deprotonation and subsequent ring formation upon heating.[2] The reaction is driven by the formation of the thermodynamically stable three-membered ring and the precipitation of lithium chloride. The final silylation step stabilizes the otherwise reactive acetylide, rendering a product that is a stable, distillable liquid.[1]

Experimental Protocol

Reaction: 5-chloro-1-pentyne to Cyclopropyl(trimethylsilyl)acetylene

-

Reagents & Equipment:

-

5-chloro-1-pentyne

-

n-Butyllithium (n-BuLi) in cyclohexane (typically 2.0-2.5 M)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Cyclohexane, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser connected to a nitrogen/argon inlet.

-

Cooling bath (ice/water or dry ice/acetone)

-

-

Step-by-Step Procedure:

-

Setup: Assemble the glassware and ensure it is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

-

Initial Charge: Charge the reaction flask with 5-chloro-1-pentyne (1.0 eq) and anhydrous cyclohexane. Cool the mixture to 0 °C using an ice bath.[2]

-

Deprotonation & Cyclization: Add n-butyllithium (2.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 20 °C.[2] A color change and gas evolution (butane) will be observed. After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours to drive the intramolecular cyclization to completion.[2]

-

Silylation: Cool the resulting suspension of lithium cyclopropylacetylide back down to 0 °C. Add trimethylsilyl chloride (1.2 eq) dropwise, again controlling the temperature to prevent exothermic runaway. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.[2] Separate the organic layer.

-

Purification: The organic layer, containing the product, cyclohexane, and any byproducts, is then subjected to fractional distillation to isolate the pure Cyclopropyl(trimethylsilyl)acetylene.[2]

-

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of Cyclopropyl(trimethylsilyl)acetylene.

Part 2: Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Si | [1][3] |

| Molecular Weight | 138.28 g/mol | [3] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 82-83 °C at 80 mmHg | [3][4] |

| Density | ~0.85 g/cm³ | [3] |

| Solubility | Sparingly soluble in water (0.069 g/L) | [1][5] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.

-

Trimethylsilyl (TMS) Protons: A sharp singlet integrating to 9 protons is expected around δ 0.15 ppm . This upfield shift is characteristic of protons on a silicon atom.

-

Cyclopropyl Protons: The cyclopropyl ring protons appear as a complex set of multiplets in the upfield region, typically between δ 0.6-1.4 ppm . The methine proton adjacent to the alkyne will be the most downfield of this group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework.

-

TMS Carbons: A single peak for the three equivalent methyl groups will appear near δ 0.0 ppm .

-

Acetylenic Carbons: Two distinct quaternary peaks are expected for the alkyne carbons, typically in the range of δ 85-110 ppm . The carbon attached to the silicon (C-Si) is usually more upfield than the one attached to the cyclopropyl group (C-C₃H₅).

-

Cyclopropyl Carbons: The methylene carbons (-CH₂-) of the ring will appear around δ 8-12 ppm , while the methine carbon (-CH-) will be found near δ 0-5 ppm .

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

C≡C Stretch: A weak to medium, sharp absorption band around 2170-2180 cm⁻¹ is characteristic of a disubstituted alkyne. The silyl substitution influences this position.

-

Si-C Stretch: Strong bands associated with the Si-CH₃ bonds are typically observed around 1250 cm⁻¹ and 840 cm⁻¹ .

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ can be attributed to the C-H bonds of the cyclopropyl ring.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 138 .

-

Key Fragment: A prominent peak at m/z = 123 is expected, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pathway for TMS-containing compounds.[6]

-

Part 3: Applications in Synthetic Chemistry

Cyclopropyl(trimethylsilyl)acetylene is primarily used as a stable precursor to the cyclopropylacetylene moiety, which can be incorporated into more complex molecules. The TMS group dictates its reactivity, acting as a "gatekeeper" for the alkyne.

Core Reactivity: The Role of the TMS Group

The TMS group serves two primary functions:

-

Protection: It prevents the acidic acetylenic proton from interfering with other base-sensitive functional groups or reagents in a multi-step synthesis.[7][8]

-

Activation/Modulation: It allows for selective reactions, such as the Sonogashira coupling, and its removal unmasks the terminal alkyne for further transformations.

Key Transformation 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, forming a C-C bond.[7] Cyclopropyl(trimethylsilyl)acetylene can participate in this reaction, typically after deprotection to generate the terminal alkyne in situ or in a separate step. This two-step sequence allows for the facile synthesis of various arylcyclopropylacetylenes.

Key Transformation 2: Deprotection (Desilylation)

The removal of the TMS group is a critical step to liberate the terminal alkyne. This transformation must be high-yielding and chemoselective, leaving other functional groups in the molecule intact.

-

Fluoride-Based Methods: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is the most common method for desilylation.[9] The high affinity of fluoride for silicon drives the reaction to completion under mild conditions.

-

Base-Catalyzed Methods: For substrates sensitive to fluoride ions, base-catalyzed methanolysis (e.g., K₂CO₃ in methanol) or the use of non-hydroxidic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[10] DBU is particularly effective for the chemoselective cleavage of acetylenic TMS groups in the presence of other silyl ethers.[10]

Protocol: Desilylation using TBAF

-

Dissolve Cyclopropyl(trimethylsilyl)acetylene (1.0 eq) in anhydrous THF.

-

Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically < 1 hour).

-

Quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over MgSO₄, and carefully remove the solvent by distillation to obtain cyclopropylacetylene.

Synthetic Utility Workflow

Caption: Synthetic pathways utilizing Cyclopropyl(trimethylsilyl)acetylene.

Conclusion

Cyclopropyl(trimethylsilyl)acetylene stands as a cornerstone reagent for introducing the cyclopropylacetylene fragment into complex molecular architectures. Its synthesis is robust and scalable, and its physicochemical properties are well-defined. The true power of this molecule lies in the strategic use of the trimethylsilyl group, which allows chemists to precisely control the timing and nature of the alkyne's reactivity. Mastery of its synthesis, characterization, and subsequent transformations provides a significant advantage for professionals engaged in the design and construction of novel chemical entities.

References

-

Organic Syntheses. Cyclopropylacetylene. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2007). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, 46B, 1339-1342. [Link]

-

ResearchGate. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Syntheses. trimethylsilylacetylene. [Link]

-

Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

-

SynArchive. Protection of Acetylene by Silane. [Link]

-

Avances en Química. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

-

NIST WebBook. (Trimethylsilyl)acetylene IR Spectrum. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

NIST WebBook. (Trimethylsilyl)acetylene. [Link]

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

PubChem. Trimethylsilylacetylene. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | 81166-84-9 [amp.chemicalbook.com]

- 4. Cyclopropyl(trimethylsilyl)acetylene, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Cyclopropyl(trimethylsilyl)acetylene, 97% | Fisher Scientific [fishersci.ca]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. synarchive.com [synarchive.com]

- 10. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

An In-depth Technical Guide to Cyclopropyl(trimethylsilyl)acetylene (CAS No. 81166-84-9)

A Versatile Building Block for Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

Abstract

Cyclopropyl(trimethylsilyl)acetylene is a key synthetic intermediate that marries the unique chemical and physical properties of a strained cyclopropane ring with the versatility of a protected acetylene. The trimethylsilyl group serves as a sterically tunable protecting group for the terminal alkyne, allowing for selective reactions at other sites and controlled deprotection for subsequent transformations. The cyclopropyl moiety, a prevalent structural motif in numerous pharmaceuticals, imparts conformational rigidity, metabolic stability, and unique electronic properties.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of Cyclopropyl(trimethylsilyl)acetylene, offering researchers and drug development professionals a practical resource for leveraging this valuable building block.

Introduction: The Strategic Value of the Cyclopropyl and Silylacetylene Motifs

In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of specific structural motifs is paramount for achieving desired biological activity and material properties. Cyclopropyl(trimethylsilyl)acetylene embodies two such high-value fragments.

The Cyclopropyl Ring: This three-membered carbocycle is far more than a simple saturated ring. Its inherent ring strain results in C-C bonds with significant π-character, allowing it to act as a "cy-π" (cyclopropyl-π) system that can conjugate with adjacent unsaturated systems. In medicinal chemistry, the cyclopropyl group is often employed as a bioisostere for alkenes or carbonyl groups. Its rigid structure can lock a molecule into a specific, biologically active conformation, enhancing potency and selectivity while often improving metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

The Trimethylsilyl (TMS) Acetylene: Terminal alkynes are exceptionally versatile functional groups, participating in a host of powerful C-C bond-forming reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as cycloadditions ("click chemistry") and acetylide additions.[3][4] The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes for several key reasons:

-

Stability: It is robust under a wide range of reaction conditions, including many that would not be tolerated by a free alkyne.

-

Volatility and Solubility: The TMS group increases the lipophilicity and volatility of small molecules, often simplifying purification by chromatography or distillation.

-

Controlled Deprotection: The silyl group can be selectively removed under mild conditions, typically using fluoride sources (like TBAF) or basic conditions, to reveal the terminal alkyne for further reaction.[3]

The combination of these two motifs in Cyclopropyl(trimethylsilyl)acetylene creates a powerful and versatile building block for the synthesis of complex molecules.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of Cyclopropyl(trimethylsilyl)acetylene is provided below.

| Property | Value | Reference(s) |

| CAS Number | 81166-84-9 | [5] |

| Molecular Formula | C₈H₁₄Si | [5] |

| Molecular Weight | 138.29 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 83 °C (at 80 mmHg) | [6] |

| Density | 0.819 g/mL | [7] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | [5] |

| Flash Point | 25 °C (77 °F) | [6] |

| DOT Information | UN 1993, Flammable liquids, n.o.s., Hazard Class 3, Packing Group III | [6] |

Safety and Handling: Cyclopropyl(trimethylsilyl)acetylene is a flammable liquid and should be handled with appropriate precautions.[6] It is recommended to work in a well-ventilated fume hood, away from ignition sources, and to use personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from oxidizing agents.[5]

Synthesis and Spectroscopic Characterization

The synthesis of Cyclopropyl(trimethylsilyl)acetylene is not widely detailed in the primary literature but can be inferred from established synthetic routes for analogous compounds. The most logical and referenced approach involves the intramolecular cyclization of a suitable linear precursor.

Synthetic Pathway

A key method for forming cyclopropylacetylenes involves the base-mediated cyclization of 5-halo-1-alkynes. An Organic Syntheses procedure for the parent cyclopropylacetylene alludes to its formation from a trimethylsilyl-protected intermediate, which is prepared by treating (5-Chloro-1-pentynyl)trimethylsilane (CAS 77113-48-5) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[6]

The proposed synthetic workflow is as follows:

Figure 1: Proposed synthetic pathway to Cyclopropyl(trimethylsilyl)acetylene.

Step 1: Synthesis of (5-Chloro-1-pentynyl)trimethylsilane The precursor, (5-Chloro-1-pentynyl)trimethylsilane, is commercially available but can also be synthesized from 5-chloro-1-pentyne.[8][9][10] The terminal alkyne is first deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching the resulting acetylide with trimethylsilyl chloride (TMSCl).

Step 2: Intramolecular Cyclization The crucial cyclopropane ring formation occurs via an intramolecular S_N2 reaction. A strong, sterically hindered base such as LDA is used to deprotonate the carbon atom adjacent to the silylacetylene group (the propargylic position). The resulting carbanion then displaces the chloride on the other end of the molecule to form the three-membered ring. The use of a strong, non-nucleophilic base is critical to favor the desired deprotonation and cyclization over competing side reactions like elimination or direct attack on the alkyl halide.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on analogous reactions and should be optimized for specific laboratory conditions.

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), slowly add an equimolar amount of n-butyllithium. Allow the solution to stir for 30 minutes at 0 °C to form LDA. Cool the reaction mixture back to -78 °C. Slowly add a solution of (5-Chloro-1-pentynyl)trimethylsilane (1.0 eq) in anhydrous THF. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Cyclopropyl(trimethylsilyl)acetylene.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum is elusive, the expected NMR signals can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.1-0.2 ppm. The protons of the cyclopropyl ring would appear as a complex multiplet system in the upfield region, typically between 0.5 and 1.5 ppm. The methine proton of the cyclopropyl ring attached to the alkyne would be the most downfield of this system.

-

¹³C NMR: The spectrum should show a signal for the methyl carbons of the TMS group near 0 ppm. The two acetylenic carbons would appear between approximately 80 and 110 ppm. The carbons of the cyclopropyl ring would be found in the upfield region, with the methine carbon appearing more downfield than the two methylene carbons.

Key Reactions and Applications in Synthesis

The synthetic utility of Cyclopropyl(trimethylsilyl)acetylene stems from its ability to act as a surrogate for cyclopropylacetylene, enabling a wide range of transformations.

Sonogashira Coupling

One of the most important reactions of silylacetylenes is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][11] The TMS-protected alkyne can be used in two primary ways:

-

Protecting Group Strategy: Cyclopropyl(trimethylsilyl)acetylene can be coupled with a di-functionalized arene or heterocycle. The TMS group prevents reaction at one end of a symmetrical alkyne, allowing for selective coupling. After the initial coupling, the TMS group is removed, and a second, different coupling partner can be introduced.

-

Direct Coupling (Sila-Sonogashira): Under certain conditions, the silylacetylene can couple directly with aryl halides, though this is less common for TMS-acetylenes compared to those with bulkier silyl groups.

Sources

- 1. firescholars.seu.edu [firescholars.seu.edu]

- 2. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biorxiv.org [biorxiv.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to Cyclopropyl(trimethylsilyl)acetylene: Structure, Synthesis, and Applications in Modern Chemistry

Abstract

Cyclopropyl(trimethylsilyl)acetylene, a key organosilicon compound, has emerged as a versatile building block in contemporary organic synthesis. Its unique structural combination of a strained cyclopropyl ring, a sterically demanding and electronically influential trimethylsilyl group, and a reactive acetylene linker bestows upon it a distinct reactivity profile. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it delves into established synthetic protocols and explores its burgeoning applications, particularly within the pharmaceutical and agrochemical industries, where the incorporation of the cyclopropyl moiety is a proven strategy for enhancing metabolic stability and biological activity.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties, characterized by enhanced p-character in its C-C bonds, allow it to serve as a bioisostere for alkenes and other functional groups. The introduction of a cyclopropyl ring into a drug candidate can significantly influence its pharmacological profile by enhancing metabolic stability, improving potency, and reducing off-target effects.[1] Cyclopropyl(trimethylsilyl)acetylene serves as a valuable reagent for introducing this crucial functionality into complex molecules. The trimethylsilyl group, in this context, not only acts as a protecting group for the terminal alkyne but also modulates its reactivity, enabling a range of selective chemical transformations.

Molecular Structure and Physicochemical Properties

Cyclopropyl(trimethylsilyl)acetylene is a colorless to light yellow liquid under standard conditions. Its molecular structure features a terminal cyclopropyl group connected to a trimethylsilyl-protected acetylene unit.

Chemical Formula and Molecular Weight

-

Chemical Formula: C₈H₁₄Si

-

Molecular Weight: 138.29 g/mol

-

CAS Number: 81166-84-9

Physicochemical Properties

A summary of the key physicochemical properties of Cyclopropyl(trimethylsilyl)acetylene is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 83 °C (at 80 mmHg) | [3][4] |

| Flash Point | 25 °C (77 °F) | [3] |

| Solubility | Sparingly soluble in water (0.069 g/L at 25 °C) | [4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of Cyclopropyl(trimethylsilyl)acetylene is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental spectrum for Cyclopropyl(trimethylsilyl)acetylene is not readily found in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0.1-0.2 ppm. The protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region, typically between 0.4 and 1.5 ppm.

-

¹³C NMR: The carbon atoms of the trimethylsilyl group would resonate near 0 ppm. The acetylenic carbons are expected in the range of 80-110 ppm, with the carbon attached to the silicon atom appearing at a higher field. The carbons of the cyclopropyl ring would be found in the upfield region, typically below 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Cyclopropyl(trimethylsilyl)acetylene would be characterized by several key absorption bands:

-

C≡C Stretch: A weak to medium absorption band is expected in the region of 2175-2100 cm⁻¹ for the carbon-carbon triple bond. The substitution with a silicon atom typically shifts this band to a lower frequency compared to terminal alkynes.

-

Si-C Stretch: A characteristic absorption for the Si-C bond of the trimethylsilyl group is expected around 1250 cm⁻¹.

-

C-H Stretch (Cyclopropyl): The C-H stretching vibrations of the cyclopropyl ring are anticipated to appear just above 3000 cm⁻¹.

Synthesis of Cyclopropyl(trimethylsilyl)acetylene

The synthesis of Cyclopropyl(trimethylsilyl)acetylene is typically achieved through the silylation of its precursor, cyclopropylacetylene.

Synthesis of the Precursor: Cyclopropylacetylene

Cyclopropylacetylene can be prepared via several routes, with one common method involving the dehydrohalogenation of a suitable dihalide precursor. A robust, one-pot procedure starting from 5-chloro-1-pentyne has been reported in Organic Syntheses.[5] This method offers the advantage of readily available starting materials and avoids some of the scale-up challenges associated with other preparations.[5]

Silylation of Cyclopropylacetylene: An Experimental Protocol

The following is a general, illustrative protocol for the trimethylsilylation of a terminal alkyne, adapted for the synthesis of Cyclopropyl(trimethylsilyl)acetylene.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of Cyclopropyl(trimethylsilyl)acetylene.

Materials:

-

Cyclopropylacetylene

-

n-Butyllithium (in hexanes)

-

Trimethylsilyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried, two-necked round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction glassware under an inert atmosphere. The flask is charged with anhydrous solvent and cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Cyclopropylacetylene is dissolved in the cold solvent. A solution of n-butyllithium is then added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The formation of the lithium acetylide can be monitored by the evolution of butane gas.

-

Silylation: After the addition of n-butyllithium is complete, the reaction mixture is stirred at -78 °C for a further 30-60 minutes. Trimethylsilyl chloride is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure Cyclopropyl(trimethylsilyl)acetylene.

Applications in Drug Development and Organic Synthesis

The unique reactivity of Cyclopropyl(trimethylsilyl)acetylene makes it a valuable tool in the synthesis of complex organic molecules.

Role in Antiviral Drug Synthesis

The precursor to the title compound, cyclopropylacetylene, is a crucial intermediate in the industrial synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] The cyclopropylacetylene moiety is introduced via a stereoselective addition to a trifluoromethyl ketone. While Cyclopropyl(trimethylsilyl)acetylene is not directly used in this specific synthesis, this example highlights the importance of the cyclopropylalkyne scaffold in the development of potent antiviral agents.

A Versatile Building Block in Organic Synthesis

The trimethylsilyl group in Cyclopropyl(trimethylsilyl)acetylene serves as a versatile control element in organic reactions. It can be readily removed under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to unmask the terminal alkyne for subsequent reactions like Sonogashira or Glaser couplings. Alternatively, the silyl group can direct the regioselectivity of certain addition reactions to the alkyne.

Safety and Handling

Cyclopropyl(trimethylsilyl)acetylene is a flammable liquid and vapor.[3] It should be handled in a well-ventilated fume hood, away from sources of ignition. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Highly flammable liquid and vapor.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep the container tightly closed.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Wash skin thoroughly after handling.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Cyclopropyl(trimethylsilyl)acetylene is a valuable and versatile reagent in modern organic chemistry. Its unique structural features provide chemists with a powerful tool for the introduction of the biologically significant cyclopropylalkyne moiety into complex molecules. As the demand for novel pharmaceuticals and agrochemicals with improved properties continues to grow, the importance of specialized building blocks like Cyclopropyl(trimethylsilyl)acetylene is set to increase, paving the way for the development of new and more effective chemical entities.

References

-

Organic Syntheses. Cyclopropylacetylene. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Sources

- 1. Silane promoted glycosylation and its applications for synthesis of sugar compounds and active pharmaceutical ingredients (APIs) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

spectroscopic data (NMR, IR, Mass Spec) for Cyclopropyl(trimethylsilyl)acetylene

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl(trimethylsilyl)acetylene

Introduction: A Versatile Building Block in Modern Synthesis

Cyclopropyl(trimethylsilyl)acetylene (CAS No. 81166-84-9) is a specialized reagent that has found significant utility in organic synthesis.[1] With a molecular formula of C₈H₁₄Si and a molecular weight of 138.28 g/mol , this compound merges the unique steric and electronic properties of a cyclopropyl group with the synthetic versatility of a trimethylsilyl-protected alkyne.[2][3] This combination makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials where the rigid cyclopropane scaffold or a terminal alkyne is a desired structural motif.[1]

The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for selective reactions at other positions of a molecule. It can be readily removed under specific conditions to liberate the terminal alkyne for further transformations, such as coupling reactions (e.g., Sonogashira), cycloadditions, or hydration.[4]

Accurate structural confirmation and purity assessment are paramount for any synthetic application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define Cyclopropyl(trimethylsilyl)acetylene. The interpretation of this data provides a self-validating system for researchers to confirm the identity and quality of this essential reagent.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of Cyclopropyl(trimethylsilyl)acetylene with a standard numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of Cyclopropyl(trimethylsilyl)acetylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For Cyclopropyl(trimethylsilyl)acetylene, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two main regions: the highly shielded trimethylsilyl protons and the complex, overlapping signals of the cyclopropyl ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Si(CH ₃)₃ | ~0.15 | Singlet (s) | 9H | The electropositive nature of silicon results in strong shielding, shifting these protons significantly upfield. |

| H -3 (methine) | ~1.2 - 1.4 | Multiplet (m) | 1H | This proton is adjacent to the electron-withdrawing alkyne group, causing a downfield shift relative to the other cyclopropyl protons. |

| H -4 (methylene) | ~0.6 - 0.9 | Multiplet (m) | 4H | These protons are in the characteristic upfield region for a cyclopropane ring, split by both geminal and vicinal coupling.[5][6] |

Expertise & Experience: The four methylene protons (H-4) on the cyclopropyl ring are diastereotopic. This means they are chemically non-equivalent and will exhibit complex splitting patterns, coupling to each other (geminal coupling) and to the methine proton (H-3, vicinal coupling). This complexity often results in a broad, overlapping multiplet that is a hallmark of a substituted cyclopropane.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Si(C H₃)₃ | ~ -0.5 | The direct attachment to silicon causes significant shielding, placing this signal at or slightly below 0 ppm. |

| C -1 (≡C-Si) | ~88 | The silyl group has a notable shielding effect on the adjacent sp-hybridized carbon. |

| C -2 (≡C-C) | ~107 | This sp-hybridized carbon is deshielded relative to C-1 due to its attachment to the cyclopropyl group. |

| C -3 (methine) | ~0 | The methine carbon of the cyclopropyl ring is highly shielded and appears far upfield.[5] |

| C -4 (methylene) | ~8.5 | The methylene carbons are also highly shielded, consistent with values for cyclopropane derivatives.[5] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of Cyclopropyl(trimethylsilyl)acetylene in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for nonpolar compounds and its well-defined residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or internal tetramethylsilane (TMS) standard.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups: the silyl-protected alkyne and the cyclopropyl C-H bonds.

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| ~2175 | C≡C Stretch | Strong, Sharp | This is the most diagnostic peak, characteristic of a C≡C bond adjacent to a silicon atom.[8] Its intensity is enhanced by the polarity of the Si-C bond. |

| ~3080, ~3010 | C-H Stretch (cyclopropyl) | Medium | The C-H stretching frequencies above 3000 cm⁻¹ are indicative of sp² or, as in this case, strained sp³ C-H bonds.[9] |

| 2960, 2899 | C-H Stretch (methyl on Si) | Strong | Typical aliphatic C-H stretching from the trimethylsilyl group. |

| ~1250 | Si-CH₃ Symmetric Bend | Strong, Sharp | A very strong and sharp absorption that is highly characteristic of the Si-(CH₃)₃ moiety.[8] |

| ~845, ~760 | Si-C Stretch / CH₃ Rock | Strong | These strong bands in the fingerprint region are also definitive evidence for the trimethylsilyl group.[8] |

Experimental Protocol: FT-IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal or empty salt plates.

-

Apply the sample and record the sample spectrum.

-

Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

The data is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern under electron ionization (EI).

Table 4: Predicted Key Fragments in EI-MS

| m/z (mass-to-charge) | Proposed Fragment | Significance |

|---|---|---|

| 138 | [M]⁺ | The molecular ion peak, confirming the molecular weight of C₈H₁₄Si. |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. This is a very common and abundant fragment for TMS-containing compounds, leading to a stable silicon-centered cation.[10] |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation. This fragment is highly stable and is often the base peak (most abundant ion) in the spectrum of TMS derivatives.[11][12] |

| 97 | [M - C₃H₅]⁺ | Loss of a cyclopropyl radical, resulting from the cleavage of the C2-C3 bond. |

Trustworthiness: The presence of both the molecular ion at m/z 138 and the characteristic fragments at m/z 123 and m/z 73 provides a self-validating data set for confirming the structure. The high abundance of the [M-15]⁺ and m/z 73 peaks is a nearly infallible indicator of a trimethylsilyl group in the molecule.[13]

Caption: Primary fragmentation pathways for Cyclopropyl(trimethylsilyl)acetylene in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this volatile compound. GC separates the sample from any volatile impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector: 250°C, split mode (e.g., 50:1).

-

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: ~230°C.

-

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of Cyclopropyl(trimethylsilyl)acetylene is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the complete carbon-hydrogen framework, IR spectroscopy quickly confirms the essential alkyne and silyl functional groups, and mass spectrometry verifies the molecular weight and characteristic substructures through fragmentation analysis. This comprehensive dataset serves as a reliable, self-validating reference for researchers, ensuring the identity and purity of this valuable synthetic building block and enabling its confident application in the advancement of chemical synthesis.

References

-

Organic Syntheses. (n.d.). Cyclopropylacetylene. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. Retrieved from [Link]

-

RSC Publishing. (2020). Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes. Retrieved from [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

ACS Publications. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of compound 1 Analysis of the fragmentation.... Retrieved from [Link]

-

National Institutes of Health. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. PubMed. Retrieved from [Link]

-

Formula Nano. (n.d.). [(3-Cyanopropyl)dimethylsilyl]acetylene, a Polar Analogue of (Trimethylsilyl)acetylene: Synthesis and Applications. Retrieved from [Link]

-

ChemRxiv. (n.d.). Carboxylate catalyzed silylation of alkynes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Trimethylsilylacetylene. Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]

-

NIST WebBook. (n.d.). (Trimethylsilyl)acetylene. Retrieved from [Link]

-

National Institutes of Health. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Investigations on Silylated Inorganic Substrates. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. (n.d.). (Trimethylsilyl)acetylene IR Spectrum. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). TMS-acetylene | C5H10Si | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

MDPI. (n.d.). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1066-54-2 Trimethylsilylacetylene C5H10Si. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. gelest.com [gelest.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Strategic Role of the Trimethylsilyl Group in Cyclopropyl(trimethylsilyl)acetylene Chemistry

Executive Summary: The cyclopropylacetylene scaffold is a privileged motif in modern chemistry, prized for its unique conformational and electronic properties that are highly sought after in pharmaceutical and materials science contexts. However, the inherent acidity of its terminal alkyne proton presents a significant challenge, often leading to undesired reactivity and limiting its synthetic utility. Cyclopropyl(trimethylsilyl)acetylene emerges as a masterful solution, wherein the trimethylsilyl (TMS) group transcends its role as a simple protecting group. This guide provides an in-depth analysis of the multifaceted functions of the TMS group in this critical building block, elucidating its strategic importance as a robust protecting group, a sophisticated modulator of reactivity through steric and electronic effects, and a latent functional handle for advanced synthetic transformations.

Introduction: The Cyclopropylacetylene Scaffold and the Imperative for Synthetic Control

The fusion of a strained cyclopropyl ring with a linear acetylene unit creates a molecule of remarkable chemical character. The high s-character of the cyclopropane's C-C bonds imparts alkene-like properties, which, when conjugated with the π-system of the alkyne, results in a unique electronic structure. This has made cyclopropylacetylenes valuable components in drug candidates and functional materials. The primary obstacle to their widespread use is the reactivity of the sp-hybridized C-H bond (pKa ≈ 25), which is readily deprotonated by common organometallic reagents and bases used in coupling and addition reactions.

The strategic installation of a trimethylsilyl (TMS) group, creating cyclopropyl(trimethylsilyl)acetylene, effectively masks this acidic proton.[1][2][3] This chemical modification is not merely a tactical maneuver for protection; it is a strategic decision that unlocks a cascade of controlled and selective synthetic possibilities. This guide will explore the causality behind the selection and application of the TMS group in this context, moving from its canonical protective function to its more nuanced roles in directing complex chemical outcomes.

The Multifaceted Role of the Trimethylsilyl Group

The TMS group is not a passive spectator in the reactions of cyclopropyl(trimethylsilyl)acetylene. It actively participates by exerting profound steric and electronic influences, enabling a level of control that would be unattainable with the parent alkyne.

The Canonical Role: A Robust and Removable Protecting Group

The foremost function of the TMS group is to serve as a sterically bulky and chemically inert surrogate for the acidic proton.[4] This protection is essential for reactions involving nucleophilic or basic reagents that would otherwise react with the terminal alkyne.[1]

Experimental Protocol: Silylation of Cyclopropylacetylene

This protocol describes the reliable synthesis of cyclopropyl(trimethylsilyl)acetylene from commercially available cyclopropylacetylene.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF, 10 mL/mmol of alkyne).

-

Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Add cyclopropylacetylene (1.0 eq). Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting milky white suspension for 30 minutes at -78 °C.

-

Silylation: Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise to the lithium acetylide suspension. The reaction is typically exothermic.

-

Workup: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield cyclopropyl(trimethylsilyl)acetylene as a clear, colorless liquid.[5]

Caption: Workflow for the synthesis of cyclopropyl(trimethylsilyl)acetylene.

Deprotection (Desilylation): Regenerating the Terminal Alkyne

The utility of the TMS group is cemented by its facile and selective removal under conditions that often leave other functional groups intact. A variety of methods are available, allowing for tailored deprotection strategies within a synthetic sequence.

| Reagent(s) | Typical Conditions | Selectivity & Notes | Reference |

| TBAF (Tetrabutylammonium fluoride) | THF, 0 °C to RT | Highly effective and common. The fluoride ion has a very high affinity for silicon. Can affect other silyl ethers. | [3][6] |

| K₂CO₃ / MeOH | Methanol, RT | Very mild and economical conditions, suitable for molecules sensitive to fluoride ions. | [6] |

| AgNO₃ / AgOTf | MeOH/H₂O/DCM, RT | Catalytic method that offers chemoselectivity, leaving silyl ethers untouched. | [7] |

| H₂SiF₆ | Acetonitrile, RT | Catalytic method for selective desilylation, particularly useful in one-pot Sonogashira coupling sequences. | [8] |

Experimental Protocol: Desilylation using TBAF

-

Setup: Dissolve cyclopropyl(trimethylsilyl)acetylene (1.0 eq) in dry THF (5 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of TBAF (1.1 eq, 1.0 M in THF) dropwise.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Workup: Quench the reaction with water and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product, cyclopropylacetylene, is volatile). The crude product is often used directly or purified by careful distillation.

Caption: General workflow for the fluoride-mediated desilylation.

Modulator of Reactivity: Steric and Electronic Influence

Beyond protection, the TMS group actively directs the course of chemical reactions.

-

Steric Hindrance: The large van der Waals radius of the TMS group provides significant steric bulk at one end of the alkyne. In cycloaddition and metal-catalyzed reactions, this bulk can dictate the regiochemical outcome by favoring the approach of reagents to the less hindered cyclopropyl side of the alkyne, or by controlling the stereochemistry in the formation of new chiral centers.[9][10][11]

-

Electronic Effects: The silicon atom is less electronegative than carbon, making the TMS group a net σ-electron donor.[12] This can influence the electron density of the alkyne π-system. More significantly, in many catalytic cycles involving metallacyclic intermediates, the TMS group can stabilize transient species through the α-silyl effect , where the Si-C σ-bond can hyperconjugate with an adjacent empty p-orbital or partially filled d-orbital on a metal center, thereby controlling regioselectivity.[13][14]

Caption: Dual steric and electronic roles of the TMS group in directing reactivity.

Applications in Synthesis: Case Studies

The true value of cyclopropyl(trimethylsilyl)acetylene is demonstrated in its application to complex synthetic challenges, where the TMS group enables otherwise difficult or unselective transformations.

Controlled Cycloaddition Reactions

In multicomponent reactions, such as the titanium-catalyzed [2+2+1] pyrrole synthesis, the presence of a TMS-protected alkyne is critical for achieving high selectivity.[13][14] When cyclopropyl(trimethylsilyl)acetylene is reacted with another internal alkyne and an azo compound, the TMS group's steric and electronic properties guide its insertion into the titanacyclopentadiene intermediate, leading to the formation of a single desired pentasubstituted 2-TMS-pyrrole with high regioselectivity.[13][15] The TMS group can then be removed or converted into another functional group, providing a versatile entry into highly substituted pyrroles.[13]

Caption: The TMS group ensures regioselectivity in a Ti-catalyzed pyrrole synthesis.

Sequential Cross-Coupling Strategies

Cyclopropyl(trimethylsilyl)acetylene is an ideal substrate for sequential Sonogashira couplings to build complex molecular architectures.[16] The TMS group allows the first coupling to proceed cleanly without the risk of homocoupling associated with terminal alkynes. Following the first coupling, the TMS group is selectively cleaved to unmask the terminal alkyne, which can then participate in a second, different Sonogashira coupling. This strategy provides a powerful and controlled method for synthesizing unsymmetrical di-alkynyl structures.

Caption: A powerful strategy for unsymmetrical di-alkyne synthesis.

Conclusion: A Strategic Linchpin in Molecular Design

The trimethylsilyl group in cyclopropyl(trimethylsilyl)acetylene is far more than a simple placeholder. It is a sophisticated control element that empowers chemists to execute high-precision transformations. By serving as a robust protecting group, a subtle yet powerful modulator of steric and electronic properties, and a versatile synthetic handle, the TMS group transforms the cyclopropylacetylene core into a predictable and powerful building block. For researchers, scientists, and drug development professionals, a deep understanding of these roles is paramount to leveraging the full potential of this unique scaffold in the design and synthesis of next-generation molecules.

References

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Plavac, N., & Bersohn, M. (1983). The Protection of Terminal Alkynes Against Grignard Reagents by the Trimethylsilyl Group. Synthetic Communications, 13(10), 867-869. [Link]

-

Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Journal of Synthetic Chemistry, 28(7), 846-856. [Link]

-

Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

-

Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Hans Publishers. [Link]

-

Gelest. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. [Link]

-

Kim, J. H., et al. (2020). Thermal [2 + 2]-cycloaddition between silylalkynes and allenylphenols followed by the nucleophilic addition of water: metal-free and economical synthesis of arylcyclobutenals. Green Chemistry. [Link]

-

Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. [Link]

-

Apeloig, Y., & Karni, M. (2004). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Russian Chemical Reviews, 73(11), 1065-1089. [Link]

-

Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. [Link]

-

Kim, J. H., et al. (2020). Thermal [2+2]-Cycloaddition between Silyl Alkynes and Allenyl Phenols Followed by the Nucleophilic Addition of Water: Metal-Free and Economical Synthesis of Arylcyclobutenals. ResearchGate. [Link]

-

Lasányi, D., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6435-6445. [Link]

-

Hughes, D. L., et al. (1995). A SAFE AND RELIABLE ONE-POT PROCEDURE FOR THE SYNTHESIS OF CYCLOPROPYLACETYLENE. Organic Syntheses, 72, 112. [Link]

-

de Souza, M. C. B. V., et al. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of Organic Chemistry, 87(14), 8960-8974. [Link]

-

Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. ResearchGate. [Link]

-

Brittain, W. D. G. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), 1845-1883. [Link]

-

Brittain, W. D. G. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.[Link]

-

Pale, P., et al. (2007). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. European Journal of Organic Chemistry, 2007(15), 2523-2526. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. [Link]

-

Wang, Y., et al. (2019). Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. Journal of the American Chemical Society, 141(32), 12826-12834. [Link]

-

Chan, T. H., & Mychajlowskij, W. (1984). Selective desilylation of bis(trimethylsilyl)acetylenes. Journal of the Chemical Society, Chemical Communications, (2), 171-172. [Link]

-

Brittain, W. D. G. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. [Link]

-

Wikipedia. (n.d.). Trimethylsilylacetylene. [Link]

-

Roberts, J. D., McElhill, E. A., & Armstrong, R. (1951). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society, 73(6), 2933-2933. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 13. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cyclopropyl(trimethylsilyl)acetylene: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Union of a Strained Ring and a Bulky Silyl Group

In the landscape of modern organic synthesis, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics and materials. Among the vast arsenal of building blocks available to the synthetic chemist, cyclopropyl(trimethylsilyl)acetylene, with its intriguing juxtaposition of a strained three-membered ring and a sterically demanding, yet synthetically versatile, silyl group, has emerged as a reagent of significant interest. This guide provides a comprehensive technical overview of this compound, from its initial discovery and historical context to its synthesis, physicochemical properties, and diverse applications in contemporary organic chemistry, with a particular focus on its relevance to drug discovery.

Historical Context and Discovery: A Convergence of Acetylene and Cyclopropane Chemistry

The story of cyclopropyl(trimethylsilyl)acetylene is rooted in the broader history of two fundamental areas of organic chemistry: the chemistry of acetylenes and the synthesis of cyclopropane derivatives. The mid-20th century saw a surge in the exploration of acetylene chemistry, with foundational work on the preparation and reactions of terminal acetylenes. A key development in this area was the use of the trimethylsilyl (TMS) group as a protecting group for the acidic acetylenic proton. The first synthesis of the parent compound, trimethylsilylacetylene, was reported by Heinz Günter Viehe in 1959.[1] This innovation allowed for the selective functionalization of the carbon-carbon triple bond without interference from the terminal C-H bond.

Parallel to these advancements, the unique reactivity and conformational properties of the cyclopropane ring were increasingly recognized as valuable attributes in the design of complex molecules. The development of methods for the construction of this strained ring system was, and continues to be, an active area of research.

While a definitive, single "discovery" paper for cyclopropyl(trimethylsilyl)acetylene is not readily apparent in the historical literature, its emergence can be understood as a logical convergence of these two fields. A key synthetic route that brought this molecule to the forefront is its preparation from 5-chloro-1-trimethylsilyl-1-pentyne. This method, which involves an intramolecular cyclization, is a testament to the ingenuity of synthetic chemists in harnessing the reactivity of silylated acetylenes to construct complex carbocyclic frameworks.

Synthesis of Cyclopropyl(trimethylsilyl)acetylene: A Detailed Protocol

The most established and reliable method for the laboratory-scale synthesis of cyclopropyl(trimethylsilyl)acetylene involves the intramolecular cyclization of a silylated haloalkyne. This approach leverages the ability of a strong base to deprotonate a carbon adjacent to the silyl-protected alkyne, creating a nucleophile that subsequently displaces a halide on the same molecule to form the cyclopropane ring.

Experimental Protocol: Synthesis from 5-Chloro-1-trimethylsilyl-1-pentyne

This protocol is based on established procedures in the field and provides a reliable method for the preparation of the title compound.

Diagram of the Synthetic Workflow:

A schematic of the synthesis of Cyclopropyl(trimethylsilyl)acetylene.

Materials:

-

5-Chloro-1-trimethylsilyl-1-pentyne

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add freshly distilled diisopropylamine to anhydrous THF under a positive pressure of nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a stoichiometric equivalent of n-BuLi in hexanes dropwise via syringe, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

-

Cyclization Reaction: To the freshly prepared LDA solution at -78 °C, add a solution of 5-chloro-1-trimethylsilyl-1-pentyne in anhydrous THF dropwise via a syringe pump over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Once the reaction is deemed complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Transfer the quenched reaction mixture to a separatory funnel and extract with diethyl ether or pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclopropyl(trimethylsilyl)acetylene as a colorless liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial as organolithium reagents like n-BuLi and LDA are highly reactive towards oxygen and moisture.

-

Anhydrous Solvents: The presence of water will quench the organolithium reagents, preventing the desired deprotonation and cyclization from occurring.

-

Low Temperature: The initial deprotonation with LDA is performed at -78 °C to control the reactivity of the strong base and prevent side reactions. The slow warming allows for the intramolecular cyclization to proceed efficiently.

-

Freshly Prepared LDA: While commercially available solutions of LDA exist, preparing it fresh from diisopropylamine and n-BuLi ensures maximum activity and minimizes the presence of impurities that could interfere with the reaction.

Physicochemical and Spectroscopic Properties

Cyclopropyl(trimethylsilyl)acetylene is a colorless liquid at room temperature with a characteristic boiling point. A summary of its key physical and spectroscopic data is presented below.

| Property | Value |

| CAS Number | 81166-84-9[2] |

| Molecular Formula | C₈H₁₄Si[3] |

| Molecular Weight | 138.28 g/mol [3] |

| Boiling Point | 83 °C at 80 mmHg[4] |

| Density | 0.779 g/mL[2] |

| Appearance | Colorless to light yellow liquid[5] |

| ¹H NMR (CDCl₃) | Consistent with structure[5] |

| Purity (GC) | ≥97%[3] |

Spectroscopic Characterization:

The structure of cyclopropyl(trimethylsilyl)acetylene can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the trimethylsilyl group (a singlet integrating to 9 hydrogens) and the protons of the cyclopropyl ring (multiplets in the upfield region). The methine proton of the cyclopropyl ring attached to the alkyne will appear as a distinct multiplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl carbons of the TMS group, the two carbons of the triple bond, and the carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption for the C≡C triple bond, typically in the region of 2150-2260 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of cyclopropyl(trimethylsilyl)acetylene stems from the distinct reactivity of its two key functional groups: the silyl-protected alkyne and the cyclopropyl ring.

Reactions of the Trimethylsilylacetylene Moiety

The primary role of the trimethylsilyl group is to act as a removable protecting group for the terminal alkyne. This allows for a wide range of reactions to be performed at the other end of the molecule or on other functional groups without interference from the acidic acetylenic proton.

Diagram of Key Reactions:

Key synthetic transformations of Cyclopropyl(trimethylsilyl)acetylene.

-

Desilylation: The trimethylsilyl group can be readily cleaved under mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne, cyclopropylacetylene. This deprotection is often quantitative and proceeds without affecting the cyclopropyl ring.

-

Sonogashira Coupling: Following desilylation, the resulting terminal alkyne is a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the facile formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide, providing access to a wide array of functionalized cyclopropylacetylene derivatives. These structures are of significant interest in medicinal chemistry, as the rigid cyclopropylacetylene linker can be used to probe the binding pockets of biological targets.

-

Click Chemistry: The terminal alkyne generated after desilylation is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a common bioisostere for amide bonds and can impart favorable pharmacokinetic properties to drug candidates.

The Role of the Cyclopropyl Ring in Drug Design

The cyclopropyl group is a "privileged" scaffold in medicinal chemistry, and its incorporation into drug candidates can confer several advantageous properties:

-

Conformational Rigidity: The strained nature of the cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.

-

Lipophilicity Modulation: The introduction of a cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Unique Steric Profile: The three-dimensional shape of the cyclopropyl ring can provide unique steric interactions within a binding site that are not achievable with other alkyl groups.

The combination of the synthetically versatile silylacetylene and the beneficial properties of the cyclopropyl ring makes cyclopropyl(trimethylsilyl)acetylene a valuable building block for the synthesis of novel drug candidates.

Conclusion and Future Outlook